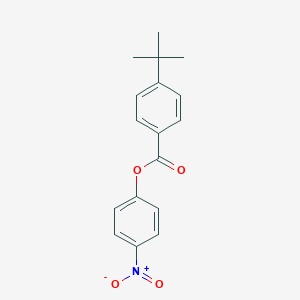

(4-Nitrophenyl) 4-tert-butylbenzoate

Description

Properties

CAS No. |

13551-16-1 |

|---|---|

Molecular Formula |

C17H17NO4 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

(4-nitrophenyl) 4-tert-butylbenzoate |

InChI |

InChI=1S/C17H17NO4/c1-17(2,3)13-6-4-12(5-7-13)16(19)22-15-10-8-14(9-11-15)18(20)21/h4-11H,1-3H3 |

InChI Key |

SBXWGOOINQWHGV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their physicochemical properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Key Substituents |

|---|---|---|---|---|---|---|

| (4-Nitrophenyl) 4-tert-butylbenzoate | Not Provided | C₁₇H₁₇NO₄ | 299.32 | ~4.5* | ~72.12* | 4-Nitrophenyl, 4-tert-butyl |

| (4-Nitrophenyl) 4-methylbenzoate | 15023-67-3 | C₁₄H₁₁NO₄ | 257.24 | 3.65 | 72.12 | 4-Nitrophenyl, 4-methyl |

| (2-Acetylphenyl) 4-nitrobenzoate | 36695-15-5 | C₁₅H₁₁NO₅ | 285.25 | ~2.8* | 95.94 | 4-Nitrobenzoyl, 2-acetylphenyl |

| 4-Nitrophenyl benzoate | 959-22-8 | C₁₃H₉NO₄ | 243.21 | 2.90 | 72.12 | 4-Nitrophenyl (no tert-butyl) |

| Methyl 4-tert-butylbenzoate | 26537-19-5 | C₁₂H₁₆O₂ | 192.25 | 3.50 | 26.30 | Methyl ester, 4-tert-butyl |

Note: LogP and PSA values for some compounds are extrapolated based on structural similarity .

Key Observations:

Hydrophobicity (LogP): The tert-butyl group in this compound increases hydrophobicity (LogP ~4.5) compared to the methyl analog (LogP 3.65) and the non-tert-butyl parent compound 4-nitrophenyl benzoate (LogP 2.90). This suggests superior lipid solubility, which may enhance membrane permeability in biological systems . The acetyl-substituted analog (LogP ~2.8) exhibits reduced hydrophobicity due to the polar acetyl group .

The acetyl derivative’s higher PSA (95.94 Ų) reflects additional polarity from the acetyl group .

Steric Effects :

- The tert-butyl group introduces significant steric hindrance, which may slow reaction kinetics in ester hydrolysis or nucleophilic substitution compared to less bulky analogs like 4-nitrophenyl 4-methylbenzoate .

Preparation Methods

General Reaction Mechanism

The esterification of 4-tert-butylbenzoic acid with 4-nitrophenol typically employs carbodiimide-based coupling agents such as -dicyclohexylcarbodiimide (DCC) or -diisopropylcarbodiimide (DIC), often in combination with 4-dimethylaminopyridine (DMAP) as a catalyst. The mechanism involves activation of the carboxylic acid to form an acyloxyphosphonium intermediate, which subsequently reacts with the phenolic hydroxyl group of 4-nitrophenol to yield the target ester.

Procedure and Optimization

In a representative protocol, 4-tert-butylbenzoic acid (0.28 mmol) and 4-nitrophenol (0.34 mmol) are dissolved in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). DCC (1.2 equiv.) and DMAP (0.1 equiv.) are added, and the mixture is stirred at room temperature for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and upon completion, the urea byproduct is filtered off. The crude product is purified by flash column chromatography using hexane/ethyl acetate gradients, yielding (4-nitrophenyl) 4-tert-butylbenzoate in 58–71% isolated yield .

Key Data Table: Traditional Esterification Conditions

Limitations and Challenges

-

Low yields in polar solvents due to competing side reactions.

-

Sensitivity to moisture , requiring anhydrous conditions.

-

Labor-intensive purification steps to remove coupling byproducts like dicyclohexylurea.

Deoxyfluorination-Assisted Esterification

Mechanistic Overview

A novel method employs XtalFluor-E (EtNSF), a deoxyfluorinating reagent, to facilitate direct esterification without traditional coupling agents. This approach leverages the in situ generation of an acyl fluoride intermediate, which reacts efficiently with 4-nitrophenol under mild conditions.

Synthetic Protocol

In a typical procedure, 4-tert-butylbenzoic acid (0.28 mmol) and XtalFluor-E (1.5 equiv.) are combined in acetonitrile (MeCN) at 0°C. After 30 minutes, 4-nitrophenol (0.34 mmol) and triethylamine (2.0 equiv.) are added, and the reaction is warmed to room temperature for 6 hours. The mixture is concentrated under reduced pressure, and the residue is purified via flash chromatography to afford the ester in 75–82% yield .

Key Data Table: Deoxyfluorination Method

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.